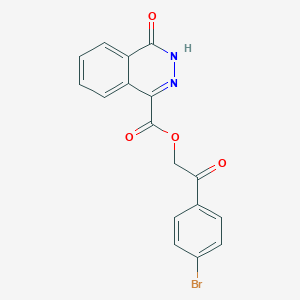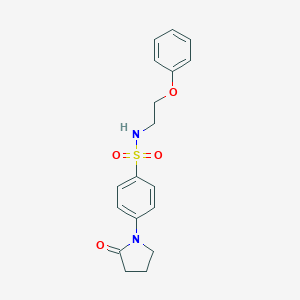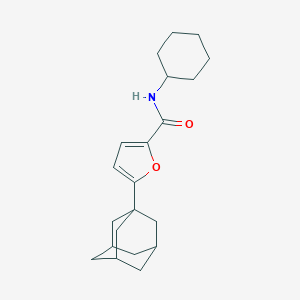
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用机制
The mechanism of action of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves its ability to inhibit the activity of certain enzymes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in different biological processes, which can be studied to understand the role of these enzymes in different cellular functions.
Biochemical and Physiological Effects:
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of arachidonic acid from cellular membranes, which is involved in the production of various inflammatory mediators. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular functions, including cell growth and differentiation.
实验室实验的优点和局限性
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has various advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in different biological processes. However, one limitation is that Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate may not be selective for a specific enzyme and may also inhibit the activity of other enzymes. This can lead to unintended effects on different cellular functions.
未来方向
There are various future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate. One direction is to study the role of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate in different disease models, such as cancer and inflammation. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to have anti-inflammatory effects, and its potential as a therapeutic agent for different inflammatory diseases can be explored. Another direction is to develop more selective inhibitors of specific enzymes, which can help researchers study the role of these enzymes in different biological processes with greater specificity.
Conclusion:
In conclusion, Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes and its various biochemical and physiological effects. Its applications in different disease models and the development of more selective inhibitors are promising directions for future research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, researchers can make informed decisions when using this compound in their studies.
合成方法
The synthesis of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves the reaction of 4-(4-morpholinylsulfonyl)benzylamine with methyl chloroformate. This reaction takes place in the presence of a base, such as triethylamine, and produces Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate as a white solid. The purity of the synthesized Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various applications in scientific research. It has been used as a tool to study the role of different proteins and enzymes in biological processes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular functions. This inhibition can help researchers understand the role of these enzymes in different biological processes.
属性
产品名称 |
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate |
|---|---|
分子式 |
C13H18N2O5S |
分子量 |
314.36 g/mol |
IUPAC 名称 |
methyl N-[(4-morpholin-4-ylsulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O5S/c1-19-13(16)14-10-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
InChI 键 |
GUCJAGSQRMKOLK-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
规范 SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)

![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)

![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)